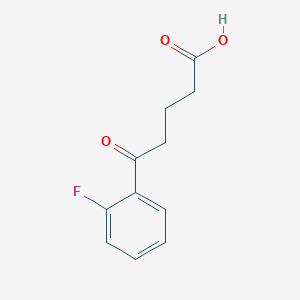

5-(2-Fluorophenyl)-5-oxopentanoic acid

Description

Properties

IUPAC Name |

5-(2-fluorophenyl)-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FO3/c12-9-5-2-1-4-8(9)10(13)6-3-7-11(14)15/h1-2,4-5H,3,6-7H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLWPLUVEHPUZJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CCCC(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70645341 | |

| Record name | 5-(2-Fluorophenyl)-5-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70645341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

199664-70-5 | |

| Record name | 5-(2-Fluorophenyl)-5-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70645341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-(2-Fluorophenyl)-5-oxopentanoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathway for 5-(2-Fluorophenyl)-5-oxopentanoic acid, a valuable intermediate in pharmaceutical research and development. This document details the underlying chemical principles, a step-by-step experimental protocol, and relevant quantitative data.

Core Synthesis Pathway: Friedel-Crafts Acylation

The most direct and widely utilized method for the synthesis of this compound is the Friedel-Crafts acylation of 2-fluorobenzene with glutaric anhydride.[1] This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds to an aromatic ring.[2]

In this reaction, a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃), activates the glutaric anhydride, facilitating the generation of an acylium ion electrophile. The electron-rich aromatic ring of 2-fluorobenzene then attacks the acylium ion, leading to the formation of a sigma complex. Subsequent deprotonation re-establishes aromaticity and yields the desired product. The ortho-fluorine substituent on the benzene ring influences the regioselectivity of the acylation.

Quantitative Data

The following table summarizes the key quantitative data for the reactants and the final product.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Purity (%) |

| 2-Fluorobenzene | C₆H₅F | 96.10 | Liquid | ≥99 |

| Glutaric Anhydride | C₅H₆O₃ | 114.10 | Solid | ≥98 |

| Aluminum Chloride (anhydrous) | AlCl₃ | 133.34 | Solid | ≥99 |

| This compound | C₁₁H₁₁FO₃ | 210.20[3][4][5] | Solid | >95[1] |

Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound via Friedel-Crafts acylation.

Materials:

-

2-Fluorobenzene

-

Glutaric Anhydride

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Ice

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask

-

Addition funnel

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an addition funnel under a nitrogen atmosphere, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane.

-

Formation of Acylium Ion: Cool the suspension to 0°C using an ice bath. To the addition funnel, add a solution of glutaric anhydride (1.0 equivalent) dissolved in anhydrous dichloromethane. Add this solution dropwise to the stirred suspension of aluminum chloride over 30 minutes, maintaining the temperature below 5°C.

-

Acylation: Following the complete addition of the glutaric anhydride solution, add 2-fluorobenzene (1.1 equivalents) dropwise via the addition funnel to the reaction mixture. The rate of addition should be controlled to keep the internal temperature between 0 and 5°C.

-

Reaction Progression: After the addition of 2-fluorobenzene is complete, allow the reaction mixture to stir at 0°C for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. This will decompose the aluminum chloride complex.

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane.[6]

-

Neutralization: Combine the organic layers and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be further purified by recrystallization from an appropriate solvent system (e.g., toluene-hexane) to afford a solid product.

Synthesis Pathway Diagram

Caption: Friedel-Crafts acylation synthesis of this compound.

Experimental Workflow

Caption: Step-by-step workflow for the synthesis and purification.

References

- 1. This compound | CAS#:199664-70-5 | Chemsrc [chemsrc.com]

- 2. Friedel-Crafts Acylation [organic-chemistry.org]

- 3. synthinkchemicals.com [synthinkchemicals.com]

- 4. This compound | 199664-70-5 | FF84429 [biosynth.com]

- 5. This compound | C11H11FO3 | CID 24726957 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. websites.umich.edu [websites.umich.edu]

An In-depth Technical Guide on the Chemical Properties of 5-(2-Fluorophenyl)-5-oxopentanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(2-Fluorophenyl)-5-oxopentanoic acid is a keto-acid derivative containing a fluorinated aromatic ring. The presence of the fluorine atom at the ortho position of the phenyl ring introduces unique electronic properties that can influence its chemical reactivity and biological activity. This document provides a comprehensive overview of the known chemical properties of this compound, including its synthesis, physical characteristics, and spectral data. While information on its biological activity is limited, this guide aims to consolidate the available data to support further research and development efforts.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. It is important to note that while some data is available from various chemical suppliers and databases, experimentally determined values for several properties, such as melting point and pKa, are not consistently reported. Much of the available data is based on computational predictions.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [PubChem][1] |

| CAS Number | 199664-70-5 | [Chemsrc, PubChem][1][2] |

| Molecular Formula | C₁₁H₁₁FO₃ | [Biosynth, PubChem][3][4] |

| Molecular Weight | 210.20 g/mol | [Biosynth, PubChem][3][4] |

| Appearance | Solid (predicted) | - |

| Melting Point | Not available | [Chemsrc][2] |

| Boiling Point | 381.7 ± 22.0 °C at 760 mmHg (predicted) | [Chemsrc][2] |

| Density | 1.2 ± 0.1 g/cm³ (predicted) | [Chemsrc][2] |

| Solubility | No experimental data available. Expected to be soluble in organic solvents like DMSO and methanol, with limited solubility in water. | - |

| pKa | No experimental data available. | - |

| LogP | 1.12 (predicted) | [Chemsrc][2] |

| SMILES | C1=CC=C(C(=C1)C(=O)CCCC(=O)O)F | [Biosynth, PubChem][3][4] |

Synthesis

The primary synthetic route to this compound is through a Friedel-Crafts acylation reaction.[5][6][7] This classic electrophilic aromatic substitution reaction involves the acylation of fluorobenzene with glutaric anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).

Experimental Protocol: General Procedure for Friedel-Crafts Acylation

The following is a generalized experimental protocol for the Friedel-Crafts acylation of an aromatic compound, which can be adapted for the synthesis of this compound. It is crucial to perform this reaction under anhydrous conditions as the Lewis acid catalyst is moisture-sensitive.[8][9][10]

Materials:

-

Fluorobenzene

-

Glutaric anhydride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (CH₂Cl₂) (or another suitable inert solvent)

-

Concentrated hydrochloric acid (HCl)

-

Ice

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottomed flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser with a drying tube.

Procedure:

-

In a clean, dry round-bottomed flask, suspend anhydrous aluminum chloride in anhydrous dichloromethane.

-

Cool the suspension in an ice bath to 0 °C.

-

In a separate flask, dissolve glutaric anhydride in anhydrous dichloromethane.

-

Add the glutaric anhydride solution dropwise to the stirred aluminum chloride suspension, maintaining the temperature at 0 °C.

-

After the addition of the anhydride, add fluorobenzene dropwise to the reaction mixture, ensuring the temperature does not rise significantly.

-

Once the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for several hours or until the reaction is complete (monitored by TLC).

-

Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Separate the organic layer using a separatory funnel.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution to remove any unreacted acid, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude product can be further purified by recrystallization from a suitable solvent or by column chromatography.[8]

Synthesis and Characterization Workflow

Spectral Data

Detailed spectral analysis is essential for the structural confirmation of this compound. While comprehensive public spectral data is scarce, the expected spectral features are outlined below based on the compound's structure.

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 2-fluorophenyl group and the aliphatic protons of the pentanoic acid chain. The aromatic region will display complex multiplets due to the fluorine-proton coupling. The aliphatic protons will appear as multiplets corresponding to the -CH₂- groups.

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbons (ketone and carboxylic acid), the aromatic carbons (with C-F coupling), and the aliphatic carbons of the pentanoic acid chain.

Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound (210.20 g/mol ). The fragmentation pattern would likely involve the loss of water, carbon monoxide, and cleavage of the aliphatic chain.

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands for the carbonyl groups (C=O) of the ketone and the carboxylic acid. A broad O-H stretching band for the carboxylic acid and C-F stretching vibrations are also expected.

Biological Activity

There is a significant lack of publicly available information regarding the specific biological activity of this compound. While some studies have explored the cytotoxicity of other fluorinated compounds, such as fluorinated amino sugars and quassinoids, these are structurally distinct and their activities cannot be directly extrapolated to the target molecule.[1][11] Research on the 4-fluoro isomer, 5-(4-fluorophenyl)-5-oxopentanoic acid, suggests its use as an intermediate in the synthesis of anti-inflammatory and analgesic drugs.[12][13] However, the biological profile of the 2-fluoro isomer remains to be elucidated.

The introduction of a fluorine atom can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule. Therefore, it is plausible that this compound could exhibit interesting biological activities. Further investigation into its potential as an enzyme inhibitor, a cytotoxic agent, or a modulator of specific signaling pathways is warranted.

Drug Discovery Logical Flow

Conclusion

This compound is a fluorinated keto-acid with potential for further investigation in medicinal chemistry and drug discovery. This guide has summarized the available information on its chemical and physical properties, as well as a general synthetic protocol. The significant gap in the understanding of its biological activity presents an opportunity for future research. A systematic evaluation of its cytotoxic, enzyme inhibitory, and other pharmacological properties could unveil novel therapeutic applications for this compound. The detailed experimental protocols and structured data presented herein provide a solid foundation for researchers to build upon in their exploration of this intriguing molecule.

References

- 1. Cytotoxicity of fluorinated amino sugars | Institute of Chemical Process Fundamentals [icpf.cas.cz]

- 2. This compound | CAS#:199664-70-5 | Chemsrc [chemsrc.com]

- 3. This compound | 199664-70-5 | FF84429 [biosynth.com]

- 4. This compound | C11H11FO3 | CID 24726957 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Friedel-Crafts Acylation [organic-chemistry.org]

- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 8. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]

- 9. websites.umich.edu [websites.umich.edu]

- 10. scribd.com [scribd.com]

- 11. Synthesis of cytotoxic fluorinated quassinoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. chemimpex.com [chemimpex.com]

- 13. nbinno.com [nbinno.com]

An In-depth Technical Guide on 5-(2-Fluorophenyl)-5-oxopentanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of 5-(2-Fluorophenyl)-5-oxopentanoic acid. Due to the limited availability of specific experimental data in peer-reviewed literature, this guide combines known properties with predicted spectroscopic values and generalized experimental protocols.

Chemical and Physical Properties

This compound is a keto acid derivative containing a fluorophenyl group. Its fundamental properties are summarized below.

| Property | Value | Source |

| CAS Number | 199664-70-5 | [1][2][3] |

| Molecular Formula | C₁₁H₁₁FO₃ | [1][2] |

| Molecular Weight | 210.20 g/mol | [1] |

| Appearance | White to off-white crystalline powder (Predicted) | |

| Melting Point | Not available | |

| Boiling Point | 381.7 ± 22.0 °C at 760 mmHg (Predicted) | [3] |

| Density | 1.2 ± 0.1 g/cm³ (Predicted) | [3] |

Spectroscopic Data (Predicted)

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the aliphatic chain protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.0 | Singlet | 1H | -COOH |

| 7.8 - 8.0 | Multiplet | 1H | Ar-H |

| 7.1 - 7.6 | Multiplet | 3H | Ar-H |

| ~3.1 | Triplet | 2H | -C(=O)CH₂- |

| ~2.4 | Triplet | 2H | -CH₂COOH |

| ~2.0 | Quintet | 2H | -CH₂CH₂CH₂- |

The carbon NMR spectrum will display signals for the carbonyl carbons, aromatic carbons, and the aliphatic carbons.

| Chemical Shift (δ, ppm) | Assignment |

| ~198 | C=O (ketone) |

| ~178 | C=O (acid) |

| 160 - 163 (d, J ≈ 250 Hz) | C-F |

| 115 - 135 | Aromatic C |

| ~35 | -C(=O)CH₂- |

| ~33 | -CH₂COOH |

| ~20 | -CH₂CH₂CH₂- |

The infrared spectrum will be characterized by absorption bands typical of a carboxylic acid and a ketone.

| Wavenumber (cm⁻¹) | Functional Group |

| 2500-3300 (broad) | O-H stretch (carboxylic acid) |

| ~1710 | C=O stretch (carboxylic acid) |

| ~1680 | C=O stretch (ketone) |

| ~1600, ~1480 | C=C stretch (aromatic) |

| ~1250 | C-F stretch |

The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns.

| m/z | Assignment |

| 210 | [M]⁺ |

| 123 | [FC₆H₄CO]⁺ |

| 95 | [C₆H₄F]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic characterization of this compound.

A plausible synthetic route for this compound is the Friedel-Crafts acylation of fluorobenzene with glutaric anhydride.

Materials:

-

Fluorobenzene

-

Glutaric Anhydride

-

Aluminum chloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂)

-

Hydrochloric acid (HCl)

-

Sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexane

Procedure:

-

To a stirred suspension of anhydrous aluminum chloride in dry dichloromethane at 0 °C, a solution of glutaric anhydride in dichloromethane is added dropwise.

-

Fluorobenzene is then added slowly to the reaction mixture, maintaining the temperature at 0 °C.

-

The reaction is allowed to warm to room temperature and stirred for several hours until completion, as monitored by Thin Layer Chromatography (TLC).

-

The reaction mixture is carefully poured into a mixture of crushed ice and concentrated hydrochloric acid.

-

The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) to yield this compound.

¹H and ¹³C NMR Spectroscopy:

-

A sample of the compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

The spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer.

-

Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

IR Spectroscopy:

-

An infrared spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer.

-

The sample can be analyzed as a KBr pellet or as a thin film on a salt plate.

-

The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry:

-

Mass spectra are acquired using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer.

-

The sample is introduced into the ion source, and the mass-to-charge ratio (m/z) of the resulting ions is measured.

Visualizations

The following diagrams illustrate the logical workflow of the synthesis and characterization process.

Caption: Synthetic workflow for this compound.

Caption: Workflow for the spectroscopic characterization of the final product.

References

Spectroscopic Data for 5-(2-Fluorophenyl)-5-oxopentanoic Acid Remains Elusive

A comprehensive search for the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data of 5-(2-Fluorophenyl)-5-oxopentanoic acid has yielded no specific experimental results for this compound. Despite extensive inquiries through scientific databases and chemical supplier information, detailed NMR characterization for this particular ortho-fluorinated phenyl derivative is not publicly available at this time.

While general physical and chemical properties for this compound are documented, including its molecular formula (C₁₁H₁₁FO₃) and CAS number (199664-70-5), the specific NMR data which is crucial for structural elucidation and confirmation, remains unpublished in the searched resources. Information regarding related isomers, such as 5-(4-Fluorophenyl)-5-oxopentanoic acid, is more readily found, but this does not suffice for the precise analytical requirements of the requested technical guide.

The absence of this core data precludes the creation of a detailed technical whitepaper as requested. The foundational elements for such a document, namely the quantitative NMR data and the associated experimental protocols for its acquisition, are unavailable.

For researchers and scientists in drug development, the typical workflow for characterizing a novel or commercially available compound like this compound would involve the experimental acquisition of its NMR spectra. A generalized workflow for such a process is outlined below.

General Experimental Workflow for NMR Spectroscopy

A standard approach to obtaining ¹H and ¹³C NMR spectra for a chemical compound is depicted in the following workflow diagram. This process is fundamental in analytical chemistry for the structural analysis of organic molecules.

Caption: Generalized workflow for acquiring and processing NMR spectra.

Without the foundational ¹H and ¹³C NMR data for this compound, a detailed analysis and the creation of the requested in-depth technical guide is not feasible. Further experimental work would be required to generate this data.

Mass spectrometry analysis of 5-(2-Fluorophenyl)-5-oxopentanoic acid

An In-depth Technical Guide to the Mass Spectrometry Analysis of 5-(2-Fluorophenyl)-5-oxopentanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a chemical compound featuring a fluorinated aromatic ring, a ketone, and a carboxylic acid functional group. Its structural complexity makes mass spectrometry (MS) an indispensable tool for its identification, quantification, and structural elucidation, particularly in complex matrices such as biological fluids or reaction mixtures. This guide provides a comprehensive overview of the analytical approach to its characterization using Liquid Chromatography-Mass Spectrometry (LC-MS), detailing expected fragmentation patterns, experimental protocols, and data interpretation workflows. The molecular formula of the compound is C₁₁H₁₁FO₃ and its monoisotopic mass is 210.06922237 Da[1].

Molecular and Spectrometric Properties

A summary of the key chemical properties for this compound is presented below. This data is crucial for setting up the mass spectrometer and interpreting the resulting data.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| Molecular Formula | C₁₁H₁₁FO₃ | PubChem[1] |

| Molecular Weight | 210.20 g/mol | PubChem[1] |

| Exact Monoisotopic Mass | 210.06922237 Da | PubChem[1] |

| Common Ion Adducts | [M+H]⁺, [M-H]⁻, [M+Na]⁺ | Inferred |

Predicted Mass Fragmentation Pathway

The fragmentation of this compound in a mass spectrometer is dictated by its functional groups: the aromatic ketone and the aliphatic carboxylic acid. Upon ionization, typically by Electrospray Ionization (ESI), the molecule will undergo Collision-Induced Dissociation (CID) to produce characteristic fragment ions.

Key fragmentation mechanisms for carbonyl compounds include α-cleavage and McLafferty rearrangement[2][3]. For carboxylic acids, common losses include water (H₂O) and the carboxyl group (COOH)[4][5]. The presence of the stable aromatic ring often results in a prominent molecular ion peak[4].

The diagram below illustrates the predicted fragmentation pathway in positive ion mode ([M+H]⁺).

Caption: Predicted fragmentation of protonated this compound.

Interpretation of Key Fragments

The table below summarizes the major ions expected in the mass spectrum and their proposed origins.

| m/z (Monoisotopic) | Ion Formula | Description |

| 211.0765 | [C₁₁H₁₂FO₃]⁺ | Protonated Molecular Ion ([M+H]⁺): The intact molecule with an added proton. |

| 193.0659 | [C₁₁H₁₀FO₂]⁺ | [M+H - H₂O]⁺: Results from the loss of a water molecule from the carboxylic acid group, a common fragmentation for such compounds[4]. |

| 138.0508 | [C₈H₇FO]⁺ | McLafferty Rearrangement Product: Formed by the transfer of a γ-hydrogen to the ketone's carbonyl oxygen, followed by cleavage, eliminating a neutral acrylic acid molecule[2][6]. |

| 123.0297 | [C₇H₄FO]⁺ | 2-Fluorobenzoyl Cation: A highly stable acylium ion formed via α-cleavage of the bond between the ketone's carbonyl carbon and the adjacent methylene group. This is often a base peak for aromatic ketones[2]. |

| 95.0342 | [C₆H₄F]⁺ | Fluorophenyl Cation: Results from the subsequent loss of carbon monoxide (CO) from the 2-fluorobenzoyl cation. |

Experimental Protocol: LC-MS/MS Analysis

This section provides a representative protocol for the quantitative analysis of this compound. LC-MS/MS is the method of choice due to its high sensitivity and specificity, even in complex sample matrices[7]. The separation of organic acids is often achieved using reversed-phase or mixed-mode chromatography[8][9].

Sample Preparation

-

Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

-

Working Standards: Serially dilute the stock solution with a 50:50 mixture of methanol and water to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.

-

Sample Extraction (from plasma): a. To 100 µL of plasma, add 300 µL of cold acetonitrile containing an appropriate internal standard. b. Vortex for 1 minute to precipitate proteins. c. Centrifuge at 14,000 rpm for 10 minutes at 4°C. d. Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen. e. Reconstitute the residue in 100 µL of the initial mobile phase.

Liquid Chromatography (LC) Conditions

| Parameter | Condition |

| System | UPLC/HPLC System |

| Column | C18 Reversed-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 7 minutes, hold at 95% B for 2 minutes, return to 5% B and re-equilibrate for 3 minutes. |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Mass Spectrometry (MS) Conditions

| Parameter | Condition |

| System | Triple Quadrupole or Q-TOF Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temp. | 450°C |

| Desolvation Gas Flow | 800 L/hr (Nitrogen) |

| Cone Gas Flow | 50 L/hr (Nitrogen) |

| Analysis Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transition | Precursor Ion (Q1): 211.1 m/z; Product Ion (Q3): 123.0 m/z |

| Collision Energy | 20 eV (optimization recommended) |

Analytical Workflow

The overall process from sample receipt to final data analysis follows a structured workflow to ensure data quality and reproducibility.

Caption: Standard bioanalytical workflow for LC-MS/MS quantification.

Conclusion

The mass spectrometric analysis of this compound is straightforward using modern LC-MS/MS instrumentation. The molecule exhibits predictable fragmentation, with the formation of a stable 2-fluorobenzoyl cation (m/z 123.0) providing a robust fragment for sensitive and specific quantification in Multiple Reaction Monitoring (MRM) mode. The protocols and data presented in this guide serve as a foundational template for method development and routine analysis in research and drug development settings.

References

- 1. This compound | C11H11FO3 | CID 24726957 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation [jove.com]

- 3. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation [jove.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Sampling and mass spectrometric analytical methods for five antineoplastic drugs in the healthcare environment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. agilent.com [agilent.com]

- 9. lcms.cz [lcms.cz]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Structure Elucidation of 5-(2-Fluorophenyl)-5-oxopentanoic acid

Abstract

The precise determination of a chemical structure is a foundational requirement in chemical synthesis, drug discovery, and materials science. This document provides a comprehensive technical guide on the methodologies used to elucidate the structure of this compound. It outlines a systematic workflow, from synthesis to spectroscopic analysis, and presents the expected analytical data based on established principles. This guide serves as a practical reference for researchers engaged in the characterization of novel small molecules, detailing experimental protocols and data interpretation strategies.

Introduction

This compound is a keto-carboxylic acid containing a fluorinated aromatic ring. Molecules within this class are of significant interest in medicinal chemistry, often serving as intermediates or building blocks in the synthesis of pharmacologically active compounds.[1] The presence of a fluorine atom can modulate a molecule's metabolic stability, lipophilicity, and binding affinity, making it a valuable feature in drug design.

Accurate structure elucidation is paramount to confirming the identity of a synthesized compound, ensuring its purity, and understanding its chemical properties. This process relies on the integration of data from multiple analytical techniques. This guide details the application of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy for the unambiguous confirmation of the structure of this compound.

Compound Profile

A summary of the key physicochemical properties of this compound is presented below. This data is essential for sample handling, solvent selection, and the design of analytical experiments.

| Property | Value | Reference |

| IUPAC Name | This compound | [2] |

| CAS Number | 199664-70-5 | [2][3] |

| Molecular Formula | C₁₁H₁₁FO₃ | [2][3][4] |

| Molecular Weight | 210.20 g/mol | [2][3] |

| Appearance | White powder (predicted) | [1] |

| Density | 1.2 ± 0.1 g/cm³ | [3] |

| Boiling Point | 381.7 ± 22.0 °C at 760 mmHg | [3] |

| Flash Point | 184.6 ± 22.3 °C | [3] |

Synthesis Overview

Understanding the synthetic route is crucial for anticipating potential impurities and byproducts. A reported synthesis of this compound involves the Friedel-Crafts acylation of 1-bromo-2-fluorobenzene with glutaric anhydride.[3] While the reference uses 1-bromo-2-fluorobenzene, the reaction is illustrative of a general approach using a substituted fluorobenzene.

Caption: Generalized synthetic pathway for the target compound.

Structure Elucidation Workflow

A systematic workflow is essential for efficient and accurate structure elucidation. The process begins with preliminary analysis to determine purity and molecular weight, followed by detailed spectroscopic analyses to map the molecular framework and identify functional groups.

Caption: A systematic workflow for structure elucidation.

Spectroscopic Data & Interpretation

This section details the predicted data from key spectroscopic techniques. While experimental data should always be acquired, these predictions serve as a benchmark for interpretation.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecular ion, which in turn confirms the molecular formula. The fragmentation pattern provides evidence for the compound's structural components.

Predicted Mass Spectrometry Data

| Parameter | Predicted Value | Interpretation |

|---|---|---|

| Molecular Ion [M+H]⁺ | m/z 211.0765 | Confirms molecular formula C₁₁H₁₁FO₃ |

| Major Fragment 1 | m/z 123.0397 | Loss of -C₄H₆O₂ (butyric acid side chain), corresponds to [C₇H₄FO]⁺ |

| Major Fragment 2 | m/z 95.0135 | Loss of -CO from Fragment 1, corresponds to [C₆H₄F]⁺ (fluorophenyl cation) |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |

|---|---|---|---|

| 3300 - 2500 | Broad, Strong | Carboxylic Acid | O-H stretch |

| ~1710 | Strong | Carboxylic Acid | C=O stretch |

| ~1685 | Strong | Aryl Ketone | C=O stretch |

| ~1600, ~1480 | Medium | Aromatic Ring | C=C stretch |

| ~1250 | Strong | Aryl-F | C-F stretch |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule, providing information about the carbon-hydrogen framework.

Predicted ¹H NMR Data (500 MHz, CDCl₃) Note: Chemical shifts (δ) are predicted and may vary based on solvent and concentration.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11.0 - 12.0 | singlet (broad) | 1H | H -O-C=O |

| ~7.90 | triplet of doublets | 1H | Ar-H (ortho to F, ortho to C=O) |

| ~7.60 | multiplet | 1H | Ar-H (para to F) |

| ~7.25 | multiplet | 2H | Ar-H (meta to F) |

| ~3.10 | triplet | 2H | C(=O)-CH₂ -CH₂ |

| ~2.50 | triplet | 2H | CH₂ -COOH |

| ~2.10 | quintet | 2H | -CH₂-CH₂ -CH₂- |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~198.0 (d, J ≈ 4 Hz) | Ar-C =O |

| ~178.0 | C OOH |

| ~162.0 (d, ¹JCF ≈ 250 Hz) | C -F |

| ~135.0 | Ar-C H |

| ~131.0 | Ar-C H |

| ~125.0 (d, J ≈ 15 Hz) | Ar-C (ipso to C=O) |

| ~124.5 (d, J ≈ 4 Hz) | Ar-C H |

| ~116.5 (d, ²JCF ≈ 22 Hz) | Ar-C H |

| ~37.0 | C H₂ (adjacent to Ar-C=O) |

| ~33.0 | C H₂-COOH |

| ~19.5 | -CH₂-C H₂-CH₂- |

Predicted ¹⁹F NMR Data (470 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ -110 to -115 | multiplet | Ar-F |

Data Integration for Structure Confirmation

No single technique can unambiguously determine a structure. The final confirmation is achieved by logically integrating the data from all analyses.

Caption: Logical integration of spectroscopic data.

Experimental Protocols

The following are generalized protocols for acquiring the necessary analytical data. Laboratories should adapt these to their specific instrumentation and standard operating procedures.

High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation : Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation : Use an ESI-TOF or ESI-Orbitrap mass spectrometer.

-

Method : Infuse the sample solution directly or via LC injection into the electrospray ionization (ESI) source.

-

Acquisition Mode : Acquire data in both positive and negative ion modes to observe [M+H]⁺ and [M-H]⁻ ions.

-

Analysis : Determine the exact mass of the molecular ion and compare it with the theoretical mass calculated for C₁₁H₁₁FO₃. Perform MS/MS fragmentation on the parent ion to observe characteristic daughter ions.

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation : For solid samples, use the Attenuated Total Reflectance (ATR) method by placing a small amount of powder directly on the ATR crystal. Alternatively, prepare a KBr pellet.

-

Instrumentation : Use a standard FTIR spectrometer.

-

Acquisition : Scan the sample over the range of 4000-400 cm⁻¹.

-

Analysis : Identify characteristic absorption bands corresponding to the functional groups predicted for the structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation : Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition : Acquire a standard proton spectrum. Ensure proper referencing to the residual solvent peak or an internal standard (e.g., TMS).

-

¹³C NMR Acquisition : Acquire a proton-decoupled carbon spectrum. A DEPT-135 experiment can be run to differentiate between CH, CH₂, and CH₃ signals.

-

¹⁹F NMR Acquisition : Acquire a proton-decoupled fluorine spectrum using an appropriate spectral width and reference standard (e.g., CFCl₃).

-

Analysis : Integrate ¹H signals, determine multiplicities, and assign all peaks based on chemical shifts and coupling patterns. Correlate ¹H, ¹³C, and ¹⁹F data to build the final structural assignment.

Conclusion

The structure elucidation of this compound is a multi-faceted process that requires the logical integration of data from several key analytical techniques. By following a systematic workflow encompassing mass spectrometry, IR spectroscopy, and multinuclear NMR, researchers can unambiguously confirm the molecular formula, identify all functional groups, and map the complete atomic connectivity of the molecule. The methodologies and predicted data presented in this guide provide a robust framework for the characterization of this compound and can be adapted for the analysis of other novel small molecules in a research and development setting.

References

Technical Guide: 5-(2-Fluorophenyl)-5-oxopentanoic Acid (CAS 199664-70-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(2-Fluorophenyl)-5-oxopentanoic acid, identified by CAS number 199664-70-5, is a fluorinated organic compound.[1][2][3][4] Structurally, it is a derivative of pentanoic acid featuring a 2-fluorophenyl ketone substituent at the 5-position. This compound is recognized as a chemical intermediate and has been identified as a process-related impurity in the synthesis of the cholesterol-lowering drug, Ezetimibe.[4][5] Its utility has also been noted in the preparation of other chemical entities, although detailed public-domain information on its biological activity is currently limited. This guide provides a consolidated overview of its known properties, structure, and synthetic background based on available technical information.

Chemical Structure and Properties

The molecular structure of this compound consists of a five-carbon carboxylic acid chain linked to a fluorinated benzene ring via a ketone group.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 199664-70-5 | [1][2][3][4] |

| Molecular Formula | C₁₁H₁₁FO₃ | [1][2][3] |

| Molecular Weight | 210.20 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | 2-Fluoro-δ-oxobenzenepentanoic acid, 5-(2-Fluorophenyl)-5-oxovaleric acid | [4] |

| Density | 1.241 g/cm³ (Predicted) | [3] |

| Boiling Point | 381.7 °C at 760 mmHg (Predicted) | [2][3] |

| Flash Point | 184.6 °C (Predicted) | [3] |

| Vapor Pressure | 1.66E-06 mmHg at 25°C (Predicted) | [3] |

Table 2: Computed Molecular Descriptors

| Descriptor | Value | Source(s) |

| XLogP3 | 2.263 | [3] |

| PSA (Polar Surface Area) | 54.37 Ų | [3] |

Synthesis and Experimental Information

Detailed, peer-reviewed experimental protocols for the synthesis of this compound are not extensively available in the public domain. However, a synthetic route has been referenced in the scientific literature and outlined in patent documents.

Synthetic Pathway Overview

A plausible synthetic route involves the Friedel-Crafts acylation of fluorobenzene with glutaric anhydride. In this reaction, the electrophilic acylium ion, generated from glutaric anhydride in the presence of a Lewis acid catalyst, attacks the electron-rich fluorobenzene ring to form the carbon-carbon bond, yielding the final product.

Referenced Experimental Protocol

A Chinese patent (CN101423515A) describes a method for the preparation of 5-(4-fluorophenyl)-5-oxopentanoic acid, a constitutional isomer of the target compound.[6] While not identical, the general principles of the Friedel-Crafts acylation reaction would be similar. The patent describes the reaction of fluorobenzene and glutaric acid in the presence of a Lewis acid like aluminum chloride.[6]

Spectral and Analytical Data

While many suppliers of this compound state that analytical data such as ¹H-NMR, ¹³C-NMR, IR, and Mass Spectrometry are available upon request with purchase, publicly accessible, detailed spectral data for this compound is scarce.

Biological Activity and Applications

Currently, there is a significant lack of published data regarding the specific biological activity, pharmacological properties, or mechanism of action of this compound. Its primary documented role is as a process impurity in the manufacturing of Ezetimibe.[4][5] As an impurity, its toxicological profile would be of interest to drug development professionals to ensure the safety of the final active pharmaceutical ingredient.

Given its structural motifs—a fluorinated aromatic ring and a carboxylic acid—it could be hypothetically explored for various biological activities, as these features are present in many bioactive molecules. However, without experimental data, any potential application remains speculative.

Due to the absence of information on its biological activity, no signaling pathway diagrams can be provided at this time.

Conclusion

This compound (CAS 199664-70-5) is a known chemical entity primarily recognized as an impurity in the synthesis of Ezetimibe. While its physicochemical properties are documented and a synthetic route is plausible, there is a notable absence of detailed, publicly available experimental protocols, comprehensive spectral analyses, and, most significantly, studies on its biological activity. For researchers and drug development professionals, this compound represents an area where further investigation is needed to fully characterize its properties and potential applications. Any handling and use of this compound should be conducted with the appropriate safety measures in a laboratory setting.

References

- 1. This compound | C11H11FO3 | CID 24726957 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS#:199664-70-5 | Chemsrc [chemsrc.com]

- 3. echemi.com [echemi.com]

- 4. veeprho.com [veeprho.com]

- 5. synthinkchemicals.com [synthinkchemicals.com]

- 6. CN101423515A - Novel preparation method of Ezetimibe - Google Patents [patents.google.com]

An In-depth Technical Guide on the Solubility and Stability of 5-(2-Fluorophenyl)-5-oxopentanoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of 5-(2-Fluorophenyl)-5-oxopentanoic acid, a compound of interest in pharmaceutical research. Due to the limited availability of specific experimental data for this compound, this document outlines detailed, industry-standard protocols for determining its solubility and stability profiles. These methodologies are based on the International Council for Harmonisation (ICH) guidelines to ensure regulatory compliance and scientific rigor. This guide is intended to be a practical resource for researchers, enabling them to generate the necessary data for drug development, formulation, and regulatory submissions. The subsequent sections detail experimental designs for solubility assessment, forced degradation studies, and the analytical methods required for quantification.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. This data serves as a baseline for designing solubility and stability studies.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁FO₃ | PubChem |

| Molecular Weight | 210.20 g/mol | PubChem[1] |

| XLogP3-AA (Predicted) | 1.5 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 5 | PubChem[1] |

| Exact Mass | 210.06922237 Da | PubChem[1] |

| Density (Predicted) | 1.241 g/cm³ | Echemi[2] |

| Boiling Point (Predicted) | 381.7°C at 760 mmHg | Echemi[2] |

| Flash Point (Predicted) | 184.6°C | Echemi[2] |

| pKa (Predicted) | Not Available | - |

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. A comprehensive understanding of the solubility of this compound in various solvents is essential.

Predicted Solubility

Based on its structural analogue, 5-(4-Fluorophenyl)-5-oxopentanoic acid, it is predicted that this compound will have limited solubility in water and good solubility in organic solvents such as ethanol and acetone.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold-standard for determining thermodynamic solubility.

Objective: To determine the equilibrium solubility of this compound in various aqueous and organic solvents.

Materials:

-

This compound

-

Water (deionized)

-

Phosphate buffered saline (PBS), pH 7.4

-

0.1 N Hydrochloric Acid (HCl)

-

0.1 N Sodium Hydroxide (NaOH)

-

Ethanol

-

Methanol

-

Acetone

-

Dimethyl Sulfoxide (DMSO)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent.

-

Seal the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached.

-

After agitation, allow the samples to stand to let undissolved solids sediment.

-

Centrifuge the samples to further separate the solid and liquid phases.

-

Carefully withdraw an aliquot of the supernatant.

-

Filter the aliquot through a 0.22 µm filter to remove any remaining solid particles.

-

Dilute the filtered supernatant with a suitable solvent.

-

Quantify the concentration of this compound in the diluted samples using a validated HPLC method.

-

The experiment should be performed in triplicate for each solvent.

Data Presentation

The results of the solubility study should be presented in a clear and concise table, as illustrated in Table 2 (with placeholder data).

| Solvent | Temperature (°C) | Solubility (mg/mL) | Standard Deviation |

| Water | 25 | [e.g., 0.5] | [e.g., ± 0.05] |

| PBS (pH 7.4) | 37 | [e.g., 1.2] | [e.g., ± 0.1] |

| 0.1 N HCl | 25 | [e.g., 0.3] | [e.g., ± 0.03] |

| 0.1 N NaOH | 25 | [e.g., 15.0] | [e.g., ± 1.2] |

| Ethanol | 25 | [e.g., > 50] | N/A |

| Methanol | 25 | [e.g., > 50] | N/A |

| Acetone | 25 | [e.g., > 50] | N/A |

| DMSO | 25 | [e.g., > 100] | N/A |

Stability Profile

Stability testing is crucial to determine how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light. Forced degradation studies are performed to identify potential degradation products and establish the stability-indicating nature of analytical methods.

Forced Degradation Studies

Forced degradation, or stress testing, helps to elucidate the intrinsic stability of the molecule.[3] The typical stress conditions include hydrolysis, oxidation, photolysis, and thermal stress.

Objective: To investigate the degradation pathways of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Calibrated photostability chamber

-

Calibrated temperature and humidity controlled oven

-

HPLC system with a photodiode array (PDA) detector or a mass spectrometer (MS)

Procedure:

-

Acid Hydrolysis: Dissolve the compound in 0.1 N HCl and heat at a specified temperature (e.g., 60°C) for a defined period.

-

Base Hydrolysis: Dissolve the compound in 0.1 N NaOH and keep at room temperature or heat gently.

-

Oxidative Degradation: Treat a solution of the compound with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.

-

Thermal Degradation: Expose the solid compound to high temperatures (e.g., 80°C) for an extended period.

-

Photostability: Expose the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.

Samples should be withdrawn at various time points and analyzed by a stability-indicating HPLC method to determine the extent of degradation and to profile the degradation products.

Data Presentation

The results of the forced degradation studies should be summarized in a table, as shown in Table 3 (with placeholder data).

| Stress Condition | Time | Assay of Active (%) | Major Degradation Products (RT) | Mass Balance (%) |

| 0.1 N HCl (60°C) | 24h | [e.g., 85.2] | [e.g., 4.5 min, 6.2 min] | [e.g., 99.5] |

| 0.1 N NaOH (RT) | 24h | [e.g., 78.9] | [e.g., 3.8 min] | [e.g., 99.2] |

| 3% H₂O₂ (RT) | 24h | [e.g., 92.1] | [e.g., 7.1 min] | [e.g., 99.8] |

| Thermal (80°C) | 48h | [e.g., 98.5] | [e.g., None detected] | [e.g., 100.1] |

| Photostability | - | [e.g., 95.7] | [e.g., 8.3 min] | [e.g., 99.6] |

Analytical Methodologies

A validated stability-indicating analytical method is essential for both solubility and stability studies. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.

Proposed HPLC Method

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid)

-

Flow Rate: 1.0 mL/min

-

Detection: UV at a suitable wavelength (to be determined by UV scan) or Mass Spectrometry

-

Injection Volume: 10 µL

-

Column Temperature: 30°C

This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH Q2(R1) guidelines.

Visualizations

Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described in this guide.

Caption: Workflow for Solubility Determination using the Shake-Flask Method.

Caption: Workflow for Forced Degradation Studies.

Conclusion

References

Methodological & Application

Application of 5-(2-Fluorophenyl)-5-oxopentanoic acid in Drug Discovery: A Synthetic Intermediate for Bioactive Molecules

Introduction

5-(2-Fluorophenyl)-5-oxopentanoic acid is a valuable chemical intermediate in the field of drug discovery and medicinal chemistry. While not typically possessing intrinsic biological activity, its structural features make it a key building block for the synthesis of more complex, pharmacologically active compounds. The presence of a fluorophenyl group can enhance metabolic stability and binding affinity of the final drug molecule, a common strategy in modern drug design. This document outlines the primary application of this compound as a precursor for the synthesis of heterocyclic scaffolds, particularly the pyrrole ring system found in a number of therapeutic agents. A prominent example of a structurally related compound, 5-(4-fluorophenyl)-5-oxopentanoic acid, is utilized in the synthesis of Atorvastatin, a widely prescribed HMG-CoA reductase inhibitor for the treatment of hypercholesterolemia.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₁H₁₁FO₃ |

| Molecular Weight | 210.20 g/mol |

| CAS Number | 199664-70-5 |

| Appearance | Solid |

| IUPAC Name | This compound |

Application Notes: A Precursor for Pyrrole-Based HMG-CoA Reductase Inhibitors

The primary application of 5-(fluorophenyl)-5-oxopentanoic acid derivatives in drug discovery is in the construction of the core structure of various therapeutic agents. One of the most notable applications is in the synthesis of pyrrole-based HMG-CoA reductase inhibitors, such as Atorvastatin. The synthesis of the central pyrrole ring of these molecules can be achieved through the Paal-Knorr pyrrole synthesis, a classic organic reaction that condenses a 1,4-dicarbonyl compound with a primary amine or ammonia.

5-(Fluorophenyl)-5-oxopentanoic acid serves as a precursor to the required 1,4-dicarbonyl intermediate. The general synthetic strategy involves the conversion of the pentanoic acid derivative into a more elaborate 1,4-dicarbonyl compound which then undergoes cyclization.

Biological Context: HMG-CoA Reductase Inhibition

HMG-CoA reductase is the rate-limiting enzyme in the mevalonate pathway, which is responsible for the biosynthesis of cholesterol in the liver.[1][2][3] Inhibition of this enzyme reduces the endogenous production of cholesterol, leading to an upregulation of LDL receptors on liver cells and consequently, an increased clearance of LDL cholesterol from the bloodstream.[1][4] Statins, such as Atorvastatin, are competitive inhibitors of HMG-CoA reductase.[2][3]

The pyrrole core, synthesized from precursors like 5-(fluorophenyl)-5-oxopentanoic acid, is a critical structural motif for the activity of many potent HMG-CoA reductase inhibitors.

Biological Activity of a Representative Final Product: Atorvastatin

| Parameter | Value | Target |

| Drug Class | Statin | HMG-CoA Reductase |

| Mechanism of Action | Competitive Inhibitor | HMG-CoA Reductase |

| Therapeutic Use | Hypercholesterolemia | Lowering LDL Cholesterol |

Experimental Protocols

Protocol 1: Paal-Knorr Synthesis of a Pyrrole Core from a 1,4-Dicarbonyl Precursor

This protocol describes a general procedure for the Paal-Knorr synthesis of a substituted pyrrole from a 1,4-dicarbonyl compound, which can be derived from 5-(fluorophenyl)-5-oxopentanoic acid.

Materials:

-

1,4-dicarbonyl precursor

-

Primary amine (e.g., aniline or benzylamine)

-

Glacial acetic acid

-

Toluene

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for organic synthesis (round-bottom flask, reflux condenser, etc.)

-

Heating mantle and magnetic stirrer

-

Rotary evaporator

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the 1,4-dicarbonyl precursor (1 equivalent) in toluene.

-

Add the primary amine (1.1 equivalents) to the solution.

-

Add a catalytic amount of glacial acetic acid to the reaction mixture.

-

Heat the reaction mixture to reflux and maintain for 4-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Wash the mixture with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure pyrrole derivative.

-

Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry).

Visualizations

Caption: Synthetic workflow from this compound.

Caption: HMG-CoA reductase signaling pathway and the point of inhibition by statins.

References

Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds from 5-(2-Fluorophenyl)-5-oxopentanoic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction: 5-(2-Fluorophenyl)-5-oxopentanoic acid is a γ-keto acid that serves as a versatile precursor for the synthesis of various heterocyclic compounds. The presence of both a ketone and a carboxylic acid functional group allows for cyclization reactions to form six-membered rings. The fluorophenyl moiety is a common feature in many biologically active molecules, enhancing properties such as metabolic stability and binding affinity.

This document provides detailed protocols for the synthesis of novel pyridazinone derivatives from this compound. Pyridazinones are a class of heterocyclic compounds with a wide range of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2][3][4] The protocols outlined below describe the synthesis of 6-(2-Fluorophenyl)-4,5-dihydropyridazin-3(2H)-one and its subsequent aromatization to 6-(2-Fluorophenyl)pyridazin-3(2H)-one.

General Synthetic Pathway: The most common and direct method for synthesizing pyridazin-3(2H)-ones is the condensation of a γ-keto acid with hydrazine hydrate or its derivatives.[5][6] This reaction proceeds via a cyclocondensation to form a stable six-membered dihydropyridazinone ring. The resulting 4,5-dihydropyridazin-3(2H)-one can then be subjected to oxidation to yield the corresponding aromatic pyridazin-3(2H)-one.[5]

Caption: A high-level overview of the experimental workflow.

Experimental Protocols

Protocol 1: Synthesis of 6-(2-Fluorophenyl)-4,5-dihydropyridazin-3(2H)-one

This protocol details the cyclocondensation reaction between this compound and hydrazine hydrate to yield the dihydropyridazinone derivative.

Materials:

-

This compound (1.0 eq)

-

Hydrazine hydrate (80% solution, 1.2 eq)

-

Ethanol (95%)

-

Glacial Acetic Acid (catalytic amount)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Ice bath

-

Büchner funnel and filter paper

Procedure:

-

To a 250 mL round-bottom flask, add this compound (e.g., 10.5 g, 50 mmol) and ethanol (100 mL).

-

Stir the mixture at room temperature until the starting material is fully dissolved.

-

Add a catalytic amount of glacial acetic acid (e.g., 0.5 mL).

-

Slowly add hydrazine hydrate (e.g., 3.0 g, 60 mmol) to the solution dropwise. The reaction is exothermic.

-

Attach the reflux condenser and heat the mixture to reflux (approximately 80-85°C) with continuous stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 50% Ethyl Acetate in Hexane). The reaction is typically complete within 4-6 hours.

-

Once the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature.

-

Cool the flask further in an ice bath for 30-60 minutes to facilitate precipitation of the product.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with cold ethanol (2 x 20 mL) to remove any unreacted starting materials.

-

Dry the product in a vacuum oven at 50°C to a constant weight.

-

The resulting white to off-white solid is 6-(2-Fluorophenyl)-4,5-dihydropyridazin-3(2H)-one.

Caption: Reaction scheme for the synthesis of pyridazinone derivatives.

Protocol 2: Synthesis of 6-(2-Fluorophenyl)pyridazin-3(2H)-one

This protocol describes the oxidation (aromatization) of the dihydropyridazinone intermediate to the final pyridazinone product.

Materials:

-

6-(2-Fluorophenyl)-4,5-dihydropyridazin-3(2H)-one (1.0 eq)

-

Bromine (1.1 eq)

-

Glacial Acetic Acid

-

Sodium thiosulfate solution (10%)

-

Saturated sodium bicarbonate solution

-

Round-bottom flask with dropping funnel and reflux condenser

-

Magnetic stirrer and heating mantle

Procedure:

-

Dissolve 6-(2-Fluorophenyl)-4,5-dihydropyridazin-3(2H)-one (e.g., 8.24 g, 40 mmol) in glacial acetic acid (80 mL) in a round-bottom flask.

-

Heat the mixture to 60°C with stirring.

-

In a dropping funnel, prepare a solution of bromine (e.g., 7.0 g, 44 mmol) in glacial acetic acid (20 mL).

-

Add the bromine solution dropwise to the reaction mixture over 30 minutes. Maintain the temperature at 60-70°C.

-

After the addition is complete, heat the mixture to reflux for 2 hours. Monitor the reaction by TLC.

-

Cool the reaction mixture to room temperature and pour it into 500 mL of ice-cold water.

-

Stir for 30 minutes. A solid precipitate should form.

-

To quench any excess bromine, add 10% sodium thiosulfate solution dropwise until the reddish-brown color disappears.

-

Collect the solid product by vacuum filtration.

-

Wash the solid with water until the filtrate is neutral.

-

Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water mixture) to obtain pure 6-(2-Fluorophenyl)pyridazin-3(2H)-one.

-

Dry the purified product in a vacuum oven.

Data Presentation

The following tables summarize typical quantitative data obtained from the synthesis and characterization of the target compounds.

Table 1: Reaction Parameters and Yields

| Compound | Starting Material | Reaction Type | Temp (°C) | Time (h) | Yield (%) |

| 1 | This compound | Cyclocondensation | 80 | 5 | 85 |

| 2 | 6-(2-Fluorophenyl)-4,5-dihydropyridazin-3(2H)-one | Aromatization | 110 | 2 | 78 |

Table 2: Physicochemical and Spectroscopic Data

| Compound | Molecular Formula | M.W. ( g/mol ) | M.P. (°C) | ¹H NMR (δ, ppm) | MS (m/z) |

| 1 | C₁₁H₁₁FN₂O | 206.22 | 145-147 | 11.2 (s, 1H, NH), 7.2-7.8 (m, 4H, Ar-H), 2.9 (t, 2H), 2.5 (t, 2H) | 207.1 [M+H]⁺ |

| 2 | C₁₁H₉FN₂O | 204.20 | 198-201 | 12.5 (s, 1H, NH), 7.1-7.9 (m, 6H, Ar-H, Vinyl-H) | 205.1 [M+H]⁺ |

Potential Applications and Signaling Pathways

Pyridazinone derivatives are known to exhibit a wide range of biological activities, making them attractive scaffolds in drug discovery.[1][2] The synthesized 6-(2-Fluorophenyl)pyridazin-3(2H)-one and its analogues could be screened for various therapeutic applications.

Anti-inflammatory Activity: Many pyridazinone derivatives act as anti-inflammatory agents by inhibiting cyclooxygenase (COX) enzymes. COX-1 and COX-2 are key enzymes in the inflammatory signaling pathway, responsible for converting arachidonic acid into prostaglandins. Inhibition of these enzymes reduces the production of pro-inflammatory prostaglandins, thereby alleviating inflammation and pain.

References

- 1. sarpublication.com [sarpublication.com]

- 2. researchgate.net [researchgate.net]

- 3. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 5. Redirecting [linkinghub.elsevier.com]

- 6. iglobaljournal.com [iglobaljournal.com]

Application Note: Protocol for Friedel-Crafts Acylation in the Synthesis of 5-Aryl-5-Oxopentanoic Acids

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Aryl-5-oxopentanoic acids are valuable intermediates in the synthesis of various pharmaceuticals and biologically active compounds. Their keto-acid functionality allows for diverse chemical transformations, making them versatile building blocks in medicinal chemistry. The Friedel-Crafts acylation is a cornerstone of organic synthesis, providing a direct and efficient method for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring.[1][2] This protocol details the synthesis of 5-aryl-5-oxopentanoic acids via the Friedel-Crafts acylation of various aromatic compounds with glutaric anhydride, a cyclic dicarboxylic anhydride.[3] The reaction is typically catalyzed by a strong Lewis acid, most commonly anhydrous aluminum chloride (AlCl₃), which activates the anhydride for electrophilic aromatic substitution.[4][5]

Reaction Principle

The reaction proceeds through the formation of an acylium ion intermediate. The Lewis acid catalyst (AlCl₃) coordinates with one of the carbonyl oxygens of glutaric anhydride, facilitating the ring-opening and generation of a highly electrophilic acylium cation. This electrophile is then attacked by the nucleophilic aromatic ring. A subsequent loss of a proton restores aromaticity and, after an aqueous workup to hydrolyze the aluminum-ketone complex, yields the final 5-aryl-5-oxopentanoic acid product. A key advantage of this acylation reaction is that the product, an aryl ketone, is deactivated towards further substitution, which prevents polysubstitution side products.[6][7]

General Reaction Scheme:

References

- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 2. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]

- 3. Glutaric anhydride | C5H6O3 | CID 7940 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Use of AlCl3 in Friedel Crafts arylation type reactions and beyond: an overview on the development of unique methodologies leading to N-heteroarenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. quora.com [quora.com]

- 6. Friedel-Crafts Acylation [organic-chemistry.org]

- 7. chem.libretexts.org [chem.libretexts.org]

Application Notes & Protocols for the Quantification of 5-(2-Fluorophenyl)-5-oxopentanoic acid

These application notes provide detailed methodologies for the quantitative analysis of 5-(2-Fluorophenyl)-5-oxopentanoic acid in research and drug development settings. Two primary analytical methods are presented: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine quantification and a more sensitive Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method for trace-level analysis.

Method 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in bulk drug substances and formulated products where the analyte concentration is relatively high.

Principle

The method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) to separate this compound from potential impurities and excipients. The analyte is then detected and quantified by a UV detector.

Materials and Reagents

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade or purified to 18.2 MΩ·cm)

-

Phosphoric acid (or Formic Acid), HPLC grade

-

Sample diluent: Acetonitrile/Water (50:50, v/v)

Instrumentation

-

HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a diode array or variable wavelength UV detector.

-

Analytical column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Data acquisition and processing software.

Experimental Protocol

a. Preparation of Standard Solutions

-

Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the sample diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

b. Preparation of Sample Solutions

-

Accurately weigh a portion of the sample expected to contain approximately 10 mg of this compound.

-

Transfer the weighed sample to a 100 mL volumetric flask.

-

Add approximately 70 mL of the sample diluent and sonicate for 15 minutes to dissolve.

-

Allow the solution to cool to room temperature and then dilute to volume with the sample diluent.

-

Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial for analysis.

c. Chromatographic Conditions

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 65% A / 35% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| UV Detection | 254 nm |

| Run Time | 10 minutes |

d. Data Analysis

-

Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the standard.

-

Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

-

Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Quantitative Data Summary

Table 1: HPLC-UV Method Validation Parameters (Hypothetical Data)

| Parameter | Result |

| Linearity (r²) | > 0.999 |

| Range | 1 - 100 µg/mL |

| Limit of Detection (LOD) | 0.3 µg/mL |

| Limit of Quantitation (LOQ) | 1.0 µg/mL |

| Precision (%RSD) | < 2.0% |

| Accuracy (% Recovery) | 98.0% - 102.0% |

Method 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is designed for the sensitive and selective quantification of this compound in complex matrices such as biological fluids (e.g., plasma, urine) or for trace-level impurity analysis.

Principle

The method involves the separation of the analyte by reversed-phase liquid chromatography followed by detection using a tandem mass spectrometer. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to ensure high selectivity and sensitivity.

Materials and Reagents

-

This compound reference standard

-

Internal Standard (IS), e.g., a stable isotope-labeled analog or a structurally similar compound

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Protein precipitation agent: Acetonitrile or Methanol

-

Solid Phase Extraction (SPE) cartridges (if required for sample cleanup)

Instrumentation

-

UHPLC or HPLC system

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

-

Analytical column: C18, 2.1 x 50 mm, 1.8 µm particle size

-

Data acquisition and processing software

Experimental Protocol

a. Preparation of Standard Solutions

-

Stock Solutions (1 mg/mL): Prepare separate stock solutions of the analyte and the internal standard in methanol.

-

Working Standard Solutions: Prepare a series of calibration standards by spiking the appropriate matrix (e.g., blank plasma) with the analyte and a constant concentration of the internal standard.

b. Sample Preparation (from Plasma)

-

To 100 µL of plasma sample, add 20 µL of the internal standard working solution.

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase initial conditions.

-

Transfer to an autosampler vial for analysis.

c. LC-MS/MS Conditions

| Parameter | Condition |

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Start at 5% B, ramp to 95% B over 5 min, hold for 2 min, re-equilibrate |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| MRM Transitions | Analyte: [M-H]⁻ → fragment 1, [M-H]⁻ → fragment 2 (hypothetical) |

| IS: [M-H]⁻ → fragment 1, [M-H]⁻ → fragment 2 (hypothetical) |

d. Data Analysis

-

Integrate the peak areas for the analyte and the internal standard for each sample and standard.

-

Calculate the peak area ratio (analyte/IS).

-

Construct a calibration curve by plotting the peak area ratio against the analyte concentration for the standards.

-

Determine the concentration of the analyte in the samples from the calibration curve.

Quantitative Data Summary

Table 2: LC-MS/MS Method Validation Parameters (Hypothetical Data)

| Parameter | Result |

| Linearity (r²) | > 0.995 |

| Range | 0.1 - 100 ng/mL |

| Limit of Detection (LOD) | 0.05 ng/mL |

| Limit of Quantitation (LOQ) | 0.1 ng/mL |

| Precision (%RSD) | < 15% |

| Accuracy (% Recovery) | 85.0% - 115.0% |

Visualizations

Caption: HPLC-UV analysis workflow.

Caption: LC-MS/MS analysis workflow.

HPLC and LC-MS methods for 5-(2-Fluorophenyl)-5-oxopentanoic acid analysis

Anachem Solutions | Application Note

Analysis of 5-(2-Fluorophenyl)-5-oxopentanoic Acid by HPLC and LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a chemical intermediate of interest in pharmaceutical research and development. Accurate and reliable analytical methods are crucial for its quantification in various matrices, monitoring reaction progress, and assessing purity. This application note details robust High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) methods for the analysis of this compound. The described protocols offer high sensitivity, selectivity, and reproducibility, making them suitable for a range of research and quality control applications.

Chemical Properties

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 199664-70-5 |

| Molecular Formula | C₁₁H₁₁FO₃ |

| Molecular Weight | 210.20 g/mol |

| Chemical Structure |

|

Part 1: HPLC-UV Method

This method is suitable for routine purity assessment and quantification where high sensitivity is not the primary requirement.

Experimental Protocol: HPLC-UV

1. Sample Preparation:

-

Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.

-

From the stock solution, prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL by diluting with the mobile phase.

-

Samples of unknown concentration should be diluted with the mobile phase to fall within the calibration range.

2. Chromatographic Conditions:

| Parameter | Condition |

| Instrument | Agilent 1260 Infinity II LC System or equivalent |